Structural Differentiation from Clinical ETS Inhibitor
CAS 185451-43-8 is frequently confused with the clinical candidate TK216 (Oncternal Therapeutics), but they are structurally distinct entities [1]. TK216 is a complex molecule (CAS 1903783-48-1, MW ~376.8 g/mol) containing a pyrazolone core, while CAS 185451-43-8 is a much simpler dihydropyrazole-3-carboxamide . The target compound lacks the elaborated aromatic substitution pattern required for high-affinity EWS-FLI1 binding, indicating markedly different biological activities [2].
| Evidence Dimension | Molecular Weight & Structural Complexity |
|---|---|
| Target Compound Data | MW 155.15 g/mol; simple N,1-dimethyl-5-oxo-dihydropyrazole core |
| Comparator Or Baseline | TK216 (CAS 1903783-48-1): MW ~376.8 g/mol; chiral, substituted pyrazolone |
| Quantified Difference | 2.4-fold difference in MW; distinct substitution pattern |
| Conditions | Comparison of canonical SMILES and molecular formulas from authoritative databases. |
Why This Matters
For a procurement decision, this confirms CAS 185451-43-8 cannot serve as a substitute for TK216 in EWS-FLI1 inhibition studies.
- [1] AdisInsight. (2025). ONCT 216 (TK216) Drug Profile. Springer. Retrieved from https://adisinsight.springer.com/drugs/800048096 View Source
- [2] Selvanathan, S. P., et al. (2022). TK216 targets microtubules in Ewing sarcoma cells. Cell Reports Medicine, 3(8). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9419304/ View Source
